molecular formula C9H13N3O3 B13232459 Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13232459
M. Wt: 211.22 g/mol
InChI Key: NGUKUPFVHMDSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a dihydropyrimidinone derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The dihydropyrimidinone core is recognized as a privileged structure due to its wide range of pharmacological activities . This compound features a dimethylamino substituent, a modification that can fine-tune the molecule's electronic properties and binding affinity, making it a valuable intermediate for probing structure-activity relationships (SAR). Researchers can utilize this chemical to develop novel therapeutic agents, particularly in the fields of oncology and virology. The dihydropyrimidinone scaffold has demonstrated notable potential as a core structure in anticancer agents . Furthermore, dihydropyrimidinone derivatives have been extensively investigated for their anti-HIV and antiviral properties . As a key synthetic building block, this compound enables researchers to access more complex molecular architectures for high-throughput screening and the development of targeted therapies.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C9H13N3O3/c1-12(2)9-10-5-6(8(14)11-9)4-7(13)15-3/h5H,4H2,1-3H3,(H,10,11,14)

InChI Key

NGUKUPFVHMDSDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Standard Biginelli Procedure

  • Reagents: Aldehyde, ethyl or methyl acetoacetate (or cyanoacetate derivatives), and urea/thiourea.
  • Conditions: Acidic catalysis (e.g., HCl), reflux in ethanol or other solvents.
  • Outcome: Formation of dihydropyrimidinone derivatives with moderate to good yields.

Atwal Modification

  • Involves the use of O,S-substituted isoureas and preformed unsaturated carbonyl compounds.
  • Conducted in basic media.
  • Allows better control over substituents and improved yields for sterically hindered aldehydes.
  • Enables the synthesis of dimethylamino-substituted derivatives by incorporating dimethylated urea analogues or by methylation post-cyclization.

Use of Diisopropyl Ethyl Ammonium Acetate (DIPEAc) as a Catalyst

A recent advancement in the synthesis of tetrahydropyrimidines, including methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate, is the use of DIPEAc as an ecofriendly, efficient catalyst at room temperature.

Key Features:

  • Multicomponent one-pot reaction of aldehydes, ethyl cyanoacetate or ethyl acetoacetate, and thiourea or urea.
  • Room temperature operation.
  • Short reaction times (around 45 minutes).
  • High yields (up to 93%).
  • Solvent-free or minimal solvent conditions.
  • Catalyst recyclability and environmental advantages.

Typical Procedure:

Step Reagents & Conditions Outcome
1 Mix aldehyde (3 mmol), ethyl cyanoacetate (3 mmol), thiourea (3.2 mmol), and DIPEAc catalyst at room temperature Formation of dihydropyrimidine intermediate
2 Stir for 45 minutes Completion of condensation reaction
3 Workup by filtration and crystallization Isolation of this compound with high purity and yield

This method has been demonstrated to efficiently produce 1,2,3,4-tetrahydropyrimidine derivatives with various substituents, including dimethylamino groups, by appropriate choice of starting materials.

Alternative Synthetic Routes

Solvent-Free and Microwave-Assisted Synthesis

  • Microwave irradiation has been used to accelerate the Biginelli reaction, reducing reaction times to minutes and increasing yields (up to 85%).
  • Solvent-free protocols with sodium methoxide or potassium carbonate as catalysts have been reported for related pyrimidine derivatives, potentially adaptable for the target compound.

Cyclocondensation Using Cyanoacetamide and Aldehydes

  • Cyclocondensation of cyanoacetamide derivatives with aldehydes and urea under reflux or microwave conditions affords pyrimidine-5-carbonitrile derivatives.
  • These methods provide structural diversity and may be tailored to synthesize this compound analogues.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Classical Biginelli Aldehyde, ethyl acetoacetate, urea Reflux in ethanol, acidic catalysis 60-80 Longer reaction times, moderate yields
Atwal Modification O,S-substituted isoureas, unsaturated carbonyl Basic medium, reflux 70-90 Improved yields, better for hindered substrates
DIPEAc Catalyzed Biginelli Aldehyde, ethyl cyanoacetate, thiourea, DIPEAc Room temperature, solvent-free Up to 93 Rapid, ecofriendly, high yield, catalyst recyclable
Post-Synthetic Methylation Dihydropyrimidine precursor, methyl iodide DMF, K2CO3, reflux 75-85 Introduces dimethylamino group
Microwave-Assisted Synthesis Aldehyde, ethyl cyanoacetate, thiourea Microwave irradiation, solvent-free 80-85 Fast reaction, increased yield

Research Findings and Practical Considerations

  • The DIPEAc-promoted method is currently the most efficient and environmentally benign approach for synthesizing this compound and related compounds.
  • Post-synthetic methylation remains valuable when direct incorporation of dimethylamino groups during cyclization is challenging.
  • Microwave-assisted and solvent-free methods offer time-saving advantages but may require optimization for scale-up.
  • The choice of aldehyde and β-keto ester derivatives critically influences yield and purity.
  • Reaction monitoring by IR and NMR spectroscopy confirms the formation of the dihydropyrimidine core and successful substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including antiviral and anticancer properties, is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidinone ring can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The dihydropyrimidinone core is a common scaffold in medicinal chemistry. Key structural variations among analogs include substituents at positions 2 and 4 of the pyrimidine ring and the nature of the ester/acid group. Below is a comparative analysis of selected analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 2) Ester/Acid Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate* Dimethylamino Methyl ester C₉H₁₄N₃O₃ 220.23 (calculated) Not available Hypothesized research use
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate Methylamino Ethyl ester C₉H₁₃N₃O₃ 211.22 2060034-18-4 Laboratory research
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Butyl, 4-methyl Ethyl ester C₁₃H₂₀N₂O₃ 252.31 503155-65-5 Proxymetacaine synthesis
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyridin-3-yl Carboxylic acid C₁₂H₁₁N₃O₃ 245.24 1118787-12-4 Pharmaceutical research
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate Methylthio Ethyl ester C₉H₁₂N₂O₃S 228.27 29571-44-6 Synthetic intermediates
Key Observations:

Substituent Effects: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the butyl (lipophilic) or methylthio (moderately polar) groups in analogs .

Ester vs. Acid Groups :

  • Methyl/ethyl esters (e.g., ) are typically prodrug forms, improving bioavailability over carboxylic acids (e.g., ), which may exhibit higher polarity and lower membrane permeability.

Biological Activity

Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS Number: 2060005-93-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 211.22 g/mol
  • Structure : The compound features a dihydropyrimidinone ring with a dimethylamino group, which is hypothesized to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been reported to selectively inhibit adenylyl cyclase type 1 (AC1), which plays a role in pain sensitization within the central nervous system .
  • Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects. Research indicates that similar compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar scaffolds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study on AC1 Inhibition Identified potent inhibitors of AC1 that could modulate pain pathways; similar compounds exhibited IC50 values in the single-digit micromolar range .
Antimicrobial Testing Compounds with dimethylamino groups showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anticancer Evaluation Analogues demonstrated significant cytotoxicity against various cancer cell lines, suggesting the potential for therapeutic applications .

Additional Insights

The compound's unique structure allows for various modifications that could enhance its pharmacological profile. For example, altering substituents on the pyrimidinone ring may lead to improved selectivity and potency against specific biological targets.

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